molecular formula C14H9ClN2O2 B092829 N-(4-Amino-2-chlorophenyl)phthalimide CAS No. 19348-53-9

N-(4-Amino-2-chlorophenyl)phthalimide

Cat. No.: B092829
CAS No.: 19348-53-9
M. Wt: 272.68 g/mol
InChI Key: DRZDMSPFGPTPER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Subaphyllin typically involves the reaction of ferulic acid with putrescine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Subaphyllin may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Subaphyllin undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Subaphyllin has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Subaphyllin is unique compared to other hydroxycinnamic acid derivatives due to its specific structural features and biological activities. Similar compounds include:

Subaphyllin stands out due to its specific interactions with molecular targets and its potential therapeutic applications in various diseases.

Biological Activity

N-(4-Amino-2-chlorophenyl)phthalimide is an organic compound with a complex structure that combines a phthalimide moiety with a 4-amino-2-chlorophenyl group. Its molecular formula is C14H9ClN2O2, and it has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

The compound is characterized by its dual functionality, which allows it to interact with multiple biological targets. The presence of the amino group enhances its potential for hydrogen bonding, while the chlorinated phenyl group may influence its lipophilicity and interaction with cellular membranes.

Anticonvulsant Activity

This compound has been identified as having anticonvulsant properties . It likely modulates ion channels or neurotransmitter systems to reduce neuronal excitability. This action is crucial for preventing seizures and could be attributed to its ability to influence biochemical pathways related to neuronal signaling .

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit significant antiviral activity, particularly against human adenoviruses (HAdV). For instance, certain analogues demonstrated sub-micromolar potency and high selectivity indexes, suggesting their potential as effective antiviral agents . The mechanism appears to involve targeting HAdV DNA replication processes, thereby inhibiting viral propagation.

Antimicrobial and Antioxidant Effects

Research has also explored the antimicrobial and antioxidant properties of this compound. Its ability to scavenge free radicals and inhibit microbial growth positions it as a candidate for further development in treating infections and oxidative stress-related conditions .

Pharmacological Profile

The pharmacokinetics of this compound reveal its solubility in dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays. The compound's action may be influenced by environmental factors such as temperature and pH, which are critical in determining its efficacy in biological systems.

In Vitro Studies

A study evaluating the inhibitory effects of phthalimide derivatives against Plasmodium falciparum—the causative agent of malaria—highlighted promising results. Compounds derived from this compound exhibited low micromolar IC50 values against both sensitive and resistant strains of the parasite, indicating their potential as antimalarial agents .

CompoundIC50 (μM)Selectivity Index (SI)
104.2>30
166.8>25

This table summarizes the inhibitory activities against P. falciparum, showcasing the efficacy of specific derivatives.

Cytotoxicity Assessments

In assessing cytotoxicity, compounds derived from this compound demonstrated significant selectivity for target cells over normal human cells. For example, one derivative showed an IC50 value against HepG2 cells (a liver cancer cell line) that was markedly higher than its inhibitory concentration against P. falciparum, indicating a favorable safety profile for therapeutic applications .

Properties

IUPAC Name

2-(4-amino-2-chlorophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZDMSPFGPTPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424953
Record name N-(4-Amino-2-chlorophenyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19348-53-9
Record name N-(4-Amino-2-chlorophenyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.